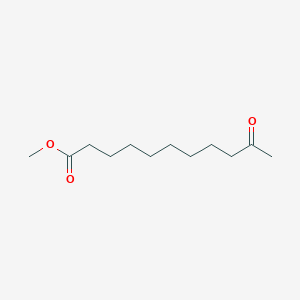
Methyl 10-oxoundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10-oxoundecanoate is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Methyl 10-oxoundecanoate serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. The compound's electrophilic double bond allows it to undergo nucleophilic additions, making it suitable for creating complex organic molecules. For instance, reactions with dimethyl malonate and acetylacetone yield Michael adducts with high yields (88–99%) .
Biological Activities
Research indicates that this compound exhibits potential biological activities, such as antimicrobial and antifungal properties. Studies have shown that it can disrupt cell membranes, leading to cell death in certain pathogens. This makes it a candidate for developing new antimicrobial agents.
Industrial Applications
In industrial settings, this compound is employed as a precursor for the synthesis of polyesters and polyamides. Its derivatives can also be used to create surfactants and lubricants, contributing to the production of biodegradable materials . The ability to modify its structure allows for the design of materials with tailored properties for specific applications.
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of this compound in synthesizing a novel class of anti-inflammatory drugs. The compound was reacted with various nucleophiles to produce derivatives that showed significant biological activity against inflammatory pathways .
Case Study 2: Biodegradable Polymers
Research conducted on the incorporation of this compound into polymer matrices revealed its potential to enhance biodegradability while maintaining mechanical strength. This property is particularly valuable in developing sustainable materials for packaging applications .
特性
CAS番号 |
18993-09-4 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.3 g/mol |
IUPAC名 |
methyl 10-oxoundecanoate |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-4-6-8-10-12(14)15-2/h3-10H2,1-2H3 |
InChIキー |
TXRMRSKJQBFMRQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCC(=O)OC |
正規SMILES |
CC(=O)CCCCCCCCC(=O)OC |
Key on ui other cas no. |
18993-09-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















